

# Application Notes: Spectrophotometric Determination of L-Malic Acid in Biological Fluids

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *L-Malic Acid*

Cat. No.: *B142052*

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## Introduction

**L-Malic acid**, a dicarboxylic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for energy production in all aerobic organisms.[1][2][3] Its concentration in biological fluids can be indicative of metabolic function and dysregulation, making it a significant biomarker in various physiological and pathological states.[2] **L-Malic acid** is also utilized as a food additive and in pharmaceuticals.[1][3] This document provides detailed protocols for the quantitative determination of **L-malic acid** in biological samples using a highly specific enzymatic spectrophotometric assay.

The method is based on the enzymatic oxidation of **L-malic acid** by L-malate dehydrogenase (L-MDH) in the presence of nicotinamide adenine dinucleotide (NAD<sup>+</sup>). The resulting oxaloacetate is then transaminated with L-glutamate to L-aspartate and 2-oxoglutarate in a reaction catalyzed by glutamate-oxaloacetate transaminase (GOT). The increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the concentration of **L-malic acid** in the sample.[1][4][5][6]

## Principle of the Method

The determination of **L-malic acid** is based on the following coupled enzymatic reactions:

- **L-Malic acid** + NAD<sup>+</sup>  $\xrightarrow{\text{(L-MDH)}}$  Oxaloacetate + NADH + H<sup>+</sup> [1][5][6]
- Oxaloacetate + L-glutamate  $\xrightarrow{\text{(GOT)}}$  L-aspartate + 2-oxoglutarate [1][5][6]

The equilibrium of the first reaction lies towards the reactants. To ensure the complete oxidation of **L-malic acid**, the oxaloacetate is removed from the reaction by the second reaction, shifting the equilibrium towards the formation of NADH. [1][4][5][6] The amount of NADH formed is stoichiometric with the initial amount of **L-malic acid** and can be quantified by measuring the increase in absorbance at 340 nm. [1][5]

## Data Presentation

### Assay Performance Characteristics

Parameter	Value	Reference
Wavelength	340 nm (or 334 nm, 365 nm)	[1][4][5]
Linear Range	0.5 - 30 µg of L-malic acid per assay	[1][3]
0.03 - 3 g/L in sample solution	[7]	
Limit of Detection	0.25 mg/L	[8]
Reaction Time	Approximately 3 - 15 minutes	[1][7][8]
Specificity	Specific for L-malic acid. D-malic acid does not react.	[1]

### Reagent Stability

Reagent	Storage Temperature	Stability	Reference
Buffer Solution (pH 10)	4°C	At least 12 weeks	[4][5]
NAD Solution	4°C	At least 4 weeks	[4][5]
GOT Suspension	4°C	At least 1 year	[4][5]
L-MDH Solution	4°C	At least 1 year	[4][5]

## Experimental Protocols

### Reagent Preparation

- Buffer Solution (pH 10.0, 0.6 M glycylglycine, 0.1 M L-glutamate): Dissolve 4.75 g of glycylglycine and 0.88 g of L-glutamic acid in approximately 50 mL of doubly distilled water. Adjust the pH to 10.0 with 10 M sodium hydroxide and make up the final volume to 60 mL with doubly distilled water.[\[4\]](#)[\[5\]](#)
- Nicotinamide Adenine Dinucleotide (NAD) Solution (~47 mM): Dissolve 420 mg of NAD in 12 mL of doubly distilled water.[\[4\]](#)[\[5\]](#)
- Glutamate Oxaloacetate Transaminase (GOT) Suspension (2 mg/mL): Use a commercially available suspension.
- L-Malate Dehydrogenase (L-MDH) Solution (5 mg/mL): Use a commercially available solution.

Note: All reagents are also available in commercial kits.[\[4\]](#)[\[6\]](#)[\[9\]](#)

### Sample Preparation (Biological Fluids)

The amount of **L-malic acid** in the cuvette should be between 0.5 and 30 µg.[\[1\]](#)[\[3\]](#) Therefore, biological fluid samples must be diluted to yield a concentration within the assay's linear range.

- Serum/Plasma: Deproteinize the sample by adding an equal volume of ice-cold 1 M perchloric acid. Centrifuge at 10,000 x g for 10 minutes at 4°C. Neutralize the supernatant with 3 M potassium carbonate. Centrifuge to remove the potassium perchlorate precipitate. Use the supernatant for the assay. A dilution of 1:10 with distilled water is often a suitable starting point.
- Urine: Centrifuge to remove any particulate matter. Dilute the supernatant with distilled water. A dilution of 1:20 may be necessary depending on the expected concentration.
- Cell Culture Supernatant: Centrifuge to remove cells and debris. The supernatant can often be used directly or with minimal dilution.

- Tissue Homogenates: Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline). Deproteinize the homogenate using the perchloric acid method described for serum/plasma.

Note on colored samples: If the sample is highly colored, it may require decolonization treatment. Adding polyvinylpolypyrrolidone (PVPP) can be effective.[\[6\]](#)

## Spectrophotometric Measurement

Operating Parameters:

- Wavelength: 340 nm
- Cuvettes: 1 cm light path (glass or quartz)
- Temperature: 20-25°C
- Final Volume in Cuvette: 2.22 mL (example, can be adjusted)[\[6\]](#)

Assay Procedure:

- Pipette the following into 1 cm cuvettes:

Reagent	Blank Cuvette	Sample Cuvette
Buffer Solution	1.0 mL	1.0 mL
NAD Solution	0.1 mL	0.1 mL
GOT Suspension	0.01 mL	0.01 mL
Distilled Water	1.1 mL	1.0 mL
Sample Solution	-	0.1 mL

- Mix the contents of the cuvettes thoroughly by gentle inversion.
- After approximately 3 minutes, measure the initial absorbance ( $A_1$ ) of both the blank and sample cuvettes against air or water.[\[4\]](#)[\[5\]](#)

- Start the reaction by adding:

Reagent	Blank Cuvette	Sample Cuvette
L-MDH Solution	0.01 mL	0.01 mL

- Mix well and incubate for 5 to 10 minutes, or until the reaction is complete.[\[4\]](#)[\[5\]](#)
- Measure the final absorbance ( $A_2$ ) of the blank and sample cuvettes.

## Calculation of L-Malic Acid Concentration

- Calculate the change in absorbance for the sample ( $\Delta A_{\text{sample}}$ ) and the blank ( $\Delta A_{\text{blank}}$ ):
  - $\Delta A_{\text{sample}} = A_{2_{\text{sample}}} - A_{1_{\text{sample}}}$
  - $\Delta A_{\text{blank}} = A_{2_{\text{blank}}} - A_{1_{\text{blank}}}$
- Calculate the corrected absorbance change ( $\Delta A_{\text{L-malic acid}}$ ):
  - $\Delta A_{\text{L-malic acid}} = \Delta A_{\text{sample}} - \Delta A_{\text{blank}}$
- The concentration of **L-malic acid** in the diluted sample solution can be calculated using the following formula:

$$C \text{ (g/L)} = (V_{\text{total}} \times \text{MW}) / (\epsilon \times d \times V_{\text{sample}} \times 1000) \times \Delta A_{\text{L-malic acid}}$$

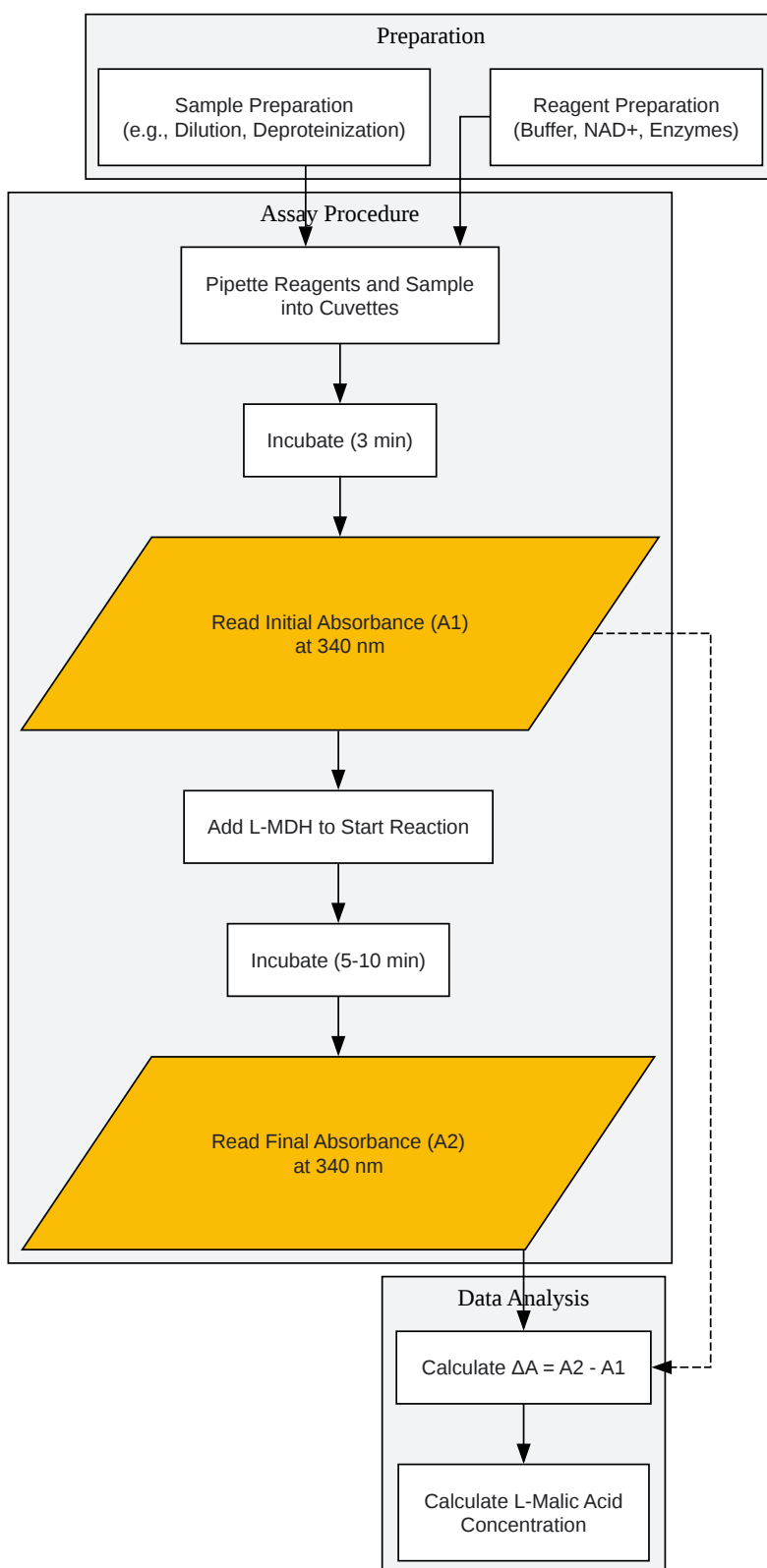
Where:

- $V_{\text{total}}$  = Total volume in the cuvette (mL)
- $V_{\text{sample}}$  = Volume of the sample used (mL)
- MW = Molecular weight of **L-malic acid** (134.09 g/mol )
- $\epsilon$  = Molar extinction coefficient of NADH at 340 nm ( $6.3 \text{ L} \cdot \text{mmol}^{-1} \cdot \text{cm}^{-1}$ )[\[4\]](#)
- $d$  = Light path of the cuvette (cm)

- Multiply the result by the dilution factor to obtain the concentration in the original sample.

## Visualizations

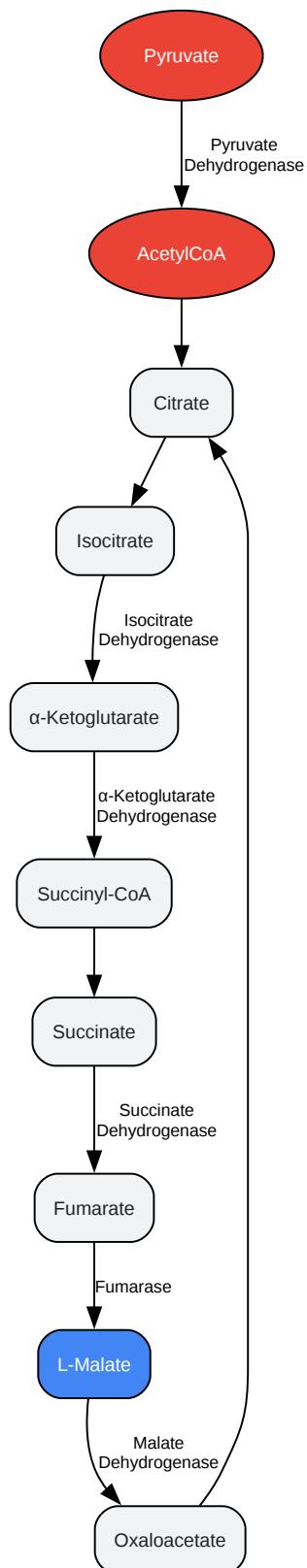
## Experimental Workflow



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Caption: Experimental workflow for the spectrophotometric determination of **L-Malic Acid**.

## L-Malic Acid in the Tricarboxylic Acid (TCA) Cycle



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)